5-Phenylthiazol-2(5H)-one
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Overview
Description
5-Phenylthiazol-2(5H)-one is a heterocyclic compound containing a thiazole ring fused with a phenyl group. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylthiazol-2(5H)-one can be achieved through various methods. One common method involves the reaction of 2-bromoacetophenone with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction typically occurs in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Phenylthiazol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of alkylated or arylated thiazoles.
Scientific Research Applications
5-Phenylthiazol-2(5H)-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Phenylthiazol-2(5H)-one involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-Phenylthiazol-2-amine: Another thiazole derivative with similar biological activities.
2-Phenylthiazole: Lacks the carbonyl group present in 5-Phenylthiazol-2(5H)-one but shares similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a carbonyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H7NOS |
---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
5-phenyl-5H-1,3-thiazol-2-one |
InChI |
InChI=1S/C9H7NOS/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-6,8H |
InChI Key |
IZIXXYSWSOCWPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=NC(=O)S2 |
Origin of Product |
United States |
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